Dansylamidoethyl methanethiosulfonate

説明

Synthesis Analysis

- Methyl methanethiosulfonate, a related compound, is formed from dimethyl sulfoxide with hydrogen chloride, suggesting a potential pathway for synthesizing related methanethiosulfonate compounds (Tsuchiya, Iriyama, & Umezawa, 1964).

Molecular Structure Analysis

- The molecular structure of methyl methanethiosulfonate indicates a preference for a gauche conformation in the CSSC skeleton, which may provide insights into the structural tendencies of similar methanethiosulfonate compounds (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

- Methyl methanethiosulfonate shows antibacterial and antifungal activities, suggesting that similar methanethiosulfonate derivatives could possess these properties as well (Tsuchiya, Iriyama, & Umezawa, 1964).

Physical Properties Analysis

- The physical properties of methanethiosulfonate compounds can be inferred from studies on methanethiolate adsorption on surfaces, indicating their potential surface activity and interaction characteristics (Maksymovych, Sorescu, & Yates, 2006).

Chemical Properties Analysis

- The reactivity of methanethiosulfonate compounds is highlighted by their ability to form disulfide bonds with albumin and thiolated particles, indicating their potential as linkers or probes in bioconjugation and imaging applications (Thonon, Jacques, & Desreux, 2007).

科学的研究の応用

Direct STAT3 Inhibitors : DAEMTS derivatives, particularly methanethiosulfonate derivatives, have been identified as potential scaffolds for the preparation of direct STAT3 inhibitors, with some showing moderate antiproliferative activity on HCT-116 cancer cells (Gabriele et al., 2014).

Redox-responsive Hydrogels : Thiol-reactive thiosulfonate group-containing copolymers can be easily conjugated with thiol-containing molecules. They are used to create redox-responsive hydrogels that have potential applications in the design of biomaterials and biosensors (Arslan et al., 2020).

Biomimetic Applications : DAEMTS, specifically the novel zinc(II)-fluorophore dansylamidoethyl-pendant cyclen, forms stable complexes with metals like zinc(II), cadmium(II), and copper(II) at physiological pH, suggesting potential in biomimetic applications (Koike et al., 1996).

Enzyme and Protein Research : MMTS, a related compound, is known for effectively trapping thiol-disulfide states in proteins and may also generate additional disulfide bonds in vitro, hinting at applications in the study of protein structures and functions (Karala & Ruddock, 2007).

Therapeutic Drug Design : Interaction studies of MMTS with DPPC bilayers suggest potential applications in the design of new therapeutic drugs, indicating the compound's relevance in drug discovery and delivery systems (Defonsi Lestard et al., 2012).

Reversible Enzyme Inhibition : MMTS can reversibly inhibit enzymes and protect redox-sensitive proteins without impacting their activity, offering innovative applications in research, pharmaceuticals, and biotechnology (Makarov et al., 2019).

作用機序

Target of Action

Dansylamidoethyl methanethiosulfonate (MTS-Dansyl) is primarily used to target proteins, specifically the sulfhydryl groups present in cysteine side chains . The compound’s primary role is to facilitate the detection and study of these protein cysteine groups in vivo and in vitro .

Mode of Action

MTS-Dansyl operates as a dansylation reagent, which means it is used to dansylate proteins . Dansylation is a process where the compound couples to sulfhydryls present in cysteine side chains of proteins . This coupling results in changes to the protein structure, allowing for easier detection and study .

Result of Action

The primary result of MTS-Dansyl’s action is the dansylation of protein cysteine groups . This modification facilitates the detection and study of these proteins in vivo and in vitro . The exact molecular and cellular effects would depend on the specific proteins being targeted and their roles within the cell.

Action Environment

The action of MTS-Dansyl can be influenced by various environmental factors. For instance, the compound’s fluorescence properties, which aid in protein detection, can be affected by changes in the environment . Additionally, factors such as temperature and pH could potentially influence the efficiency of the dansylation process.

Safety and Hazards

特性

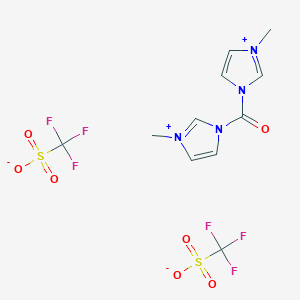

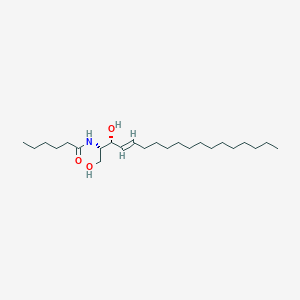

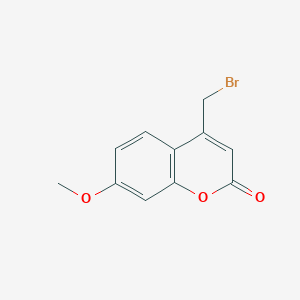

IUPAC Name |

5-(dimethylamino)-N-(2-methylsulfonylsulfanylethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S3/c1-17(2)14-8-4-7-13-12(14)6-5-9-15(13)24(20,21)16-10-11-22-23(3,18)19/h4-9,16H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKELPZYUWUFQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391288 | |

| Record name | Dansylamidoethyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dansylamidoethyl methanethiosulfonate | |

CAS RN |

355115-41-2 | |

| Record name | S-[2-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]ethyl] methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355115-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansylamidoethyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

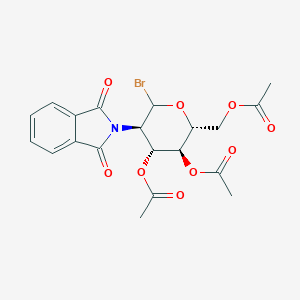

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)